molecular formula C23H26N4O5S2 B11635248 6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 618071-97-9

6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B11635248
CAS No.: 618071-97-9
M. Wt: 502.6 g/mol
InChI Key: WKYZCLTWKHVWQS-LGMDPLHJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid stands out due to its specific combination of functional groups and structural features.

Properties

CAS No.

618071-97-9

Molecular Formula

C23H26N4O5S2

Molecular Weight

502.6 g/mol

IUPAC Name

6-[(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C23H26N4O5S2/c1-15-6-7-18-24-20(25-9-11-32-12-10-25)16(21(30)27(18)14-15)13-17-22(31)26(23(33)34-17)8-4-2-3-5-19(28)29/h6-7,13-14H,2-5,8-12H2,1H3,(H,28,29)/b17-13-

InChI Key

WKYZCLTWKHVWQS-LGMDPLHJSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)N4CCOCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)N4CCOCC4)C=C1

Origin of Product

United States

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